E3 Ligand-Linker Conjugate 2
Description
Structure
3D Structure
Properties
CAS No. |
2098492-26-1 |
|---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
dimethyl 3-[2-(4-azidobutylamino)-2-oxoethoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-24-15(22)11-6-5-7-12(14(11)16(23)25-2)26-10-13(21)18-8-3-4-9-19-20-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,21) |
InChI Key |
OCHRFWNYKLMSGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(=O)NCCCCN=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Structural Components and Design Principles of E3 Ligand Linker Conjugate 2
E3 Ubiquitin Ligase Recruitment Moiety
The E3 ubiquitin ligase recruiting moiety of E3 Ligand-Linker Conjugate 2 is based on pomalidomide (B1683931), a derivative of thalidomide (B1683933). glpbio.comnih.gov This component is responsible for hijacking the CRBN E3 ligase, one of the most successfully utilized E3 ligases in PROTAC technology. frontiersin.orgnih.gov
Integration of the Pomalidomide-Based Cereblon (CRBN) Ligand
Pomalidomide is a well-characterized immunomodulatory drug (IMiD) that binds directly to Cereblon (CRBN). nih.govrsc.org CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.govbiorxiv.org The integration of a pomalidomide-based ligand into this compound provides a handle to recruit this E3 ligase machinery. glpbio.com Pomalidomide was selected for its greater cellular stability compared to other IMiDs. nih.gov The structure of pomalidomide consists of a glutarimide (B196013) ring and a phthalimide (B116566) ring. For conjugation within a PROTAC, the pomalidomide molecule is functionalized at a position that does not disrupt its binding to CRBN, often on the phthalimide ring, to allow for the attachment of a linker. nih.gov
Molecular Recognition and Binding Specificity to Cereblon (CRBN)
The binding of pomalidomide to CRBN is a key molecular event that underpins its function in a PROTAC. Pomalidomide and other IMiDs bind within a specific pocket on the CRBN protein. nih.govrsc.org This binding alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment and subsequent ubiquitination of proteins that are not its natural substrates, referred to as "neosubstrates". biorxiv.orgacs.org This induced proximity is the fundamental mechanism by which pomalidomide-based PROTACs function. The interaction between pomalidomide and CRBN is highly specific, and loss of CRBN expression has been shown to confer resistance to pomalidomide. nih.govrsc.org Structural studies have revealed the key interactions that stabilize the pomalidomide-CRBN complex, providing a basis for the rational design of CRBN-recruiting ligands. acs.org
The Linker Moiety in this compound
The linker is a critical component of a PROTAC, connecting the E3 ligase ligand to the target protein ligand. nih.gov In this compound, a polyethylene (B3416737) glycol (PEG) based linker is utilized. glpbio.com The nature of the linker significantly influences the physicochemical properties, efficacy, and selectivity of the resulting PROTAC. rsc.orgaxispharm.com
Characteristics of the Polyethylene Glycol (PEG) Linker
This compound incorporates a 4-unit PEG linker. glpbio.com PEG linkers are commonly used in PROTAC design due to several advantageous properties. rsc.org They are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. broadpharm.comaxispharm.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt various conformations, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. rsc.org Approximately 55% of reported PROTAC linkers utilize PEG, often in combination with alkyl chains. rsc.org
Design Considerations for Linker Length and Conformational Flexibility
The length and flexibility of the linker are crucial design parameters that must be optimized for each specific target. nih.govbiocompare.com A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex. nih.gov Conversely, a linker that is too long might lead to reduced efficacy due to excessive flexibility and a less defined orientation of the bound proteins. nih.gov The optimal linker length for PROTACs typically ranges from 12 to over 20 atoms. nih.gov The flexibility of the linker, such as that provided by PEG chains, allows the PROTAC to accommodate the different topographies of the target protein and E3 ligase surfaces. rsc.org However, excessive flexibility can be detrimental, and in some cases, more rigid linkers incorporating cyclic structures have been shown to improve potency by pre-organizing the PROTAC into a bioactive conformation. nih.govacs.org
Strategies for Orthogonal Functionalization and Terminal Reactivity for Target Protein Ligand Conjugation
To be a versatile building block, this compound is designed with a reactive functional group at the terminus of the PEG linker. glpbio.comtargetmol.com This allows for the covalent attachment of a ligand for a specific protein of interest. Common strategies for linker functionalization include the incorporation of a terminal amine, carboxylic acid, azide (B81097), or alkyne group. medchemexpress.comjenkemusa.com These functional groups enable the use of robust and high-yielding coupling chemistries, such as amide bond formation or "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comrsc.org This modular approach, where the E3 ligase-linker conjugate is pre-synthesized, facilitates the rapid generation of PROTAC libraries with diverse target protein ligands, streamlining the process of identifying potent and selective degraders. nih.gov
Modular Synthetic Design Strategies for Conjugate Construction
The synthesis of this compound, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), is centered on a modular design. This approach allows for the systematic and efficient assembly of the conjugate from distinct chemical moieties: an E3 ligase ligand and a flexible linker chain. The primary strategy involves preparing a functionalized E3 ligase ligand that can be readily coupled to a linker, which in turn possesses a reactive handle for subsequent attachment to a target protein ligand.
This compound is specifically identified as a conjugate of the Cereblon (CRBN) E3 ligase ligand, Pomalidomide, and a 2-unit polyethylene glycol (PEG2) linker terminating in a primary amine. Its chemical name is 2-(2-(2-Aminoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride . The modular construction of this molecule is designed to streamline the synthesis of PROTAC libraries, offering a pre-fabricated "E3 ligase-linker" unit that can be conjugated to various protein of interest (POI) ligands. scientificlabs.co.uksigmaaldrich.com
The construction of conjugates like this compound typically follows an "E3-ligand-first" approach. This involves the initial synthesis of the Pomalidomide core, followed by the attachment of the linker.
Key Synthetic Steps & Strategies:
Preparation of a Reactive Pomalidomide Precursor: A common and effective precursor for introducing the Pomalidomide moiety is 4-fluorothalidomide. The fluorine atom at the 4-position of the phthalimide ring is a good leaving group, making the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This precursor serves as the foundational module for the E3 ligase ligand.
Linker Attachment via Nucleophilic Aromatic Substitution (SNAr): The PEG2 linker is attached to the Pomalidomide core through an SNAr reaction. In this key step, an amine-terminated PEG linker acts as the nucleophile, displacing the fluoride (B91410) from 4-fluorothalidomide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), often at elevated temperatures to ensure efficient reaction. nih.govfrontiersin.org The use of DMSO can be advantageous as it avoids potential side reactions associated with the thermal decomposition of DMF at high temperatures. frontiersin.org
Use of Protective Groups: The bifunctional nature of the PEG linker (containing an amine at both ends) necessitates the use of a protecting group strategy. For the synthesis of this compound, a linker such as mono-Boc-protected diamino-PEG2 would be used. The Boc-protected amine reacts with the 4-fluorothalidomide precursor. Following the successful coupling, the Boc protecting group is removed from the terminal amine under acidic conditions (e.g., using trifluoroacetic acid), yielding the final reactive amine handle of the conjugate.
Parallel and Library Synthesis: The modularity of this design is a significant advantage for creating PROTAC libraries. By having a stock of the ready-made this compound, researchers can perform parallel synthesis. This involves reacting the conjugate's terminal amine with a library of different POI ligands that contain a reactive carboxylic acid group. This coupling typically proceeds via standard amide bond formation, a robust and widely used reaction in medicinal chemistry. nih.gov This streamlined process allows for the rapid generation of numerous PROTAC candidates to screen for optimal target protein degradation. scientificlabs.co.uknih.gov
The table below summarizes the key components and reactions in the modular synthesis of this compound.
| Module | Component/Reagent | Purpose in Synthesis | Key Reaction Type |
| E3 Ligase Precursor | 4-Fluorothalidomide | Provides the core structure for the Cereblon (CRBN) ligand. | Nucleophilic Aromatic Substitution (SNAr) |
| Linker | Mono-Boc-protected diamino-PEG2 | Acts as a flexible spacer and provides the reactive handle. | Nucleophilic Attack |
| Base | Diisopropylethylamine (DIPEA) | Scavenges the HF produced during the SNAr reaction. | Acid-Base Neutralization |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Provides a suitable medium for the SNAr reaction. | N/A |
The subsequent step, for which this conjugate is designed, is the coupling to a POI ligand. The table below outlines this prospective reaction.
| Reactant 1 | Reactant 2 | Coupling Reagents | Resulting Linkage | Product Class |
| This compound (with terminal -NH2) | POI Ligand-COOH | HATU, DIPEA | Amide Bond | PROTAC |
This systematic and modular approach significantly accelerates the discovery and optimization process in the field of targeted protein degradation. nih.gov It provides a reliable and adaptable method for synthesizing diverse PROTAC molecules by treating the E3 ligand-linker portion as a single, versatile building block. nih.govguidechem.com
Synthetic Methodologies for E3 Ligand Linker Conjugate 2 and Analogues
Chemical Synthesis Pathways of Pomalidomide-Based Cereblon Ligands
Pomalidomide (B1683931) is a widely utilized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govrsc.org Synthetic strategies to produce pomalidomide and its derivatives for PROTAC assembly typically begin from common precursors like phthalic anhydride (B1165640) derivatives. frontiersin.org Two predominant pathways are the nucleophilic aromatic substitution (SNAr) on a fluorinated precursor and a route starting from a nitrated precursor.
One of the most efficient and widely adopted methods involves the SNAr reaction. rsc.org This pathway often starts with 3-fluorophthalic anhydride. frontiersin.org The anhydride is first condensed with 3-aminopiperidine-2,6-dione (B110489) (or its hydrochloride salt) to form 4-fluorothalidomide. nih.gov This intermediate is then subjected to a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a primary amine integrated into a linker. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 90°C) with a base such as N,N-diisopropylethylamine (DIPEA). frontiersin.orgnih.gov Recent advancements have shown that microwave-assisted heating can dramatically reduce reaction times from overnight to under 30 minutes, accelerating the synthesis of pomalidomide derivative libraries. rsc.org
An alternative route begins with 3-nitrophthalic anhydride. frontiersin.org The nitro group serves as a precursor to the amine in pomalidomide. Following the condensation with the glutarimide (B196013) ring, the nitro group is reduced to an amine, yielding pomalidomide. This amino group can then be functionalized, for example, through acylation or alkylation, to attach a linker. frontiersin.orgresearchgate.net However, direct alkylation of the pomalidomide amine is often challenging and can result in low yields and poor chemoselectivity. nih.govfrontiersin.org Acylation with linker-acid chlorides or other activated carboxylic acids provides a more controlled method for linker attachment at this position. frontiersin.org
A summary of common synthetic strategies for pomalidomide derivatives is presented below.
Table 1: Key Synthetic Reactions for Pomalidomide-Based Ligands
| Starting Material | Key Intermediate | Reaction Type | Purpose | Reference |
|---|---|---|---|---|
| 3-Fluorophthalic Anhydride | 4-Fluorothalidomide | Condensation | Formation of the core thalidomide (B1683933) structure | nih.gov |
| 4-Fluorothalidomide | Pomalidomide-Linker | Nucleophilic Aromatic Substitution (SNAr) | Attachment of amine-terminated linkers | nih.govrsc.org |
| 3-Nitrophthalic Anhydride | Pomalidomide | Reduction | Formation of the 4-amino group | frontiersin.org |
Linker Synthesis and Derivatization Techniques
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the physicochemical properties and degradation efficacy of the molecule. Linkers are typically synthesized with specific functional groups at each end to facilitate conjugation with the E3 ligand and the protein-of-interest ligand.
Common linker scaffolds include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid piperazine (B1678402) or piperidine (B6355638) structures. nih.govmedchemexpress.com The synthesis of these linkers involves standard organic chemistry techniques to build the desired chain length and introduce orthogonal functional groups. For instance, a PEG linker can be synthesized to have a terminal amine at one end and a terminal azide (B81097) or alkyne at the other, enabling sequential conjugation reactions. medchemexpress.commedchemexpress.com
Derivatization techniques are employed to install these reactive handles. For example, a diamine linker can be mono-protected (e.g., with a Boc group) to allow selective reaction of the free amine with 4-fluorothalidomide. rsc.org After the SNAr reaction, the protecting group is removed to reveal a primary amine, which can then be coupled to the warhead via an amide bond. rsc.org Alternatively, linkers can be prepared with a carboxylic acid and an azide, allowing for amide coupling to one ligand and a "click" reaction to the other.
Intermolecular Coupling Strategies for E3 Ligand-Linker Conjugate Formation
The final assembly of the PROTAC molecule involves coupling the E3 ligand-linker fragment with the warhead. The choice of coupling strategy depends on the functional groups present on the two pieces to be joined. Convergent synthesis, where the ligand-linker and the warhead are prepared separately and then combined, is a common approach. researchgate.net
Amide bond formation is one of the most robust and frequently used reactions in PROTAC synthesis. nih.gov This reaction typically involves coupling a carboxylic acid on one fragment with a primary or secondary amine on the other. For instance, a pomalidomide derivative bearing a terminal carboxylic acid can be activated and then reacted with an amine-functionalized warhead. frontiersin.org
Standard peptide coupling reagents are employed to facilitate this reaction. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Commonly used coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a non-nucleophilic base like DIPEA or triethylamine (B128534) (Et₃N) in a solvent such as DMF. frontiersin.orgnih.gov These reactions are generally efficient and proceed under mild conditions, making them suitable for complex molecules. nih.gov
"Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis. rsc.org This reaction forms a stable triazole ring by joining a terminal alkyne with an azide. frontiersin.org Its high efficiency, selectivity, and biocompatibility make it an attractive strategy for the final conjugation step. nih.gov
To utilize this method, one fragment (e.g., the pomalidomide-linker) must be synthesized with a terminal azide, and the other fragment (the warhead) with a terminal alkyne, or vice versa. medchemexpress.com For example, 4-fluorothalidomide can be reacted with propargylamine (B41283) to install a terminal alkyne. nih.gov Separately, a linker can be functionalized with an azide. The final coupling is then achieved by reacting these two components under standard CuAAC conditions, which typically involve a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in a solvent mixture such as t-BuOH/H₂O. frontiersin.orgnih.gov This approach was successfully used to synthesize CDK9-targeting PROTACs where pomalidomide was linked to the warhead via a triazole group. nih.gov
Table 2: Common Intermolecular Coupling Strategies
| Reaction | Functional Group 1 | Functional Group 2 | Reagents/Catalyst | Resulting Linkage | Reference |
|---|---|---|---|---|---|
| Amide Coupling | Carboxylic Acid | Amine | HATU, DIPEA or TBTU, Et₃N | Amide | frontiersin.orgnih.gov |
Amide Coupling Reactions in Conjugate Synthesis
Analytical Methodologies for Conjugate Purity and Structural Integrity Assessment
After synthesis, the structural integrity and purity of the final E3 ligand-linker conjugate must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for structural elucidation. One-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectra are used to confirm the presence of all expected protons and carbons and to verify that the covalent linkages have formed correctly. researchgate.netjst.go.jp For conjugates containing fluorine, ¹⁹F NMR is also a valuable tool. researchgate.net The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus, confirming the final structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized conjugate. jst.go.jp By comparing the measured mass to the calculated theoretical mass, HRMS provides unambiguous confirmation of the elemental composition of the molecule, verifying that the desired product has been formed without unexpected modifications.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. The conjugate is passed through a chromatography column, and its purity is determined by the percentage of the total peak area corresponding to the product peak in the chromatogram. Preparative HPLC is often used as the final purification step to isolate the desired compound from any remaining starting materials or byproducts. jst.go.jp
Molecular Mechanisms and Interactions of E3 Ligand Linker Conjugate 2 in Protac Functionality
Induction of Ternary Complex Formation: E3 Ligase-PROTAC-Protein of Interest
The foundational event in PROTAC-mediated degradation is the formation of a stable ternary complex, comprising the E3 ligase, the PROTAC molecule, and the POI. The E3 Ligand-Linker Conjugate 2 moiety of the PROTAC is exclusively responsible for engaging the E3 ligase component. By binding to a specific pocket on CRBN, it effectively acts as a molecular scaffold, juxtaposing the entire E3 ligase complex with the POI bound at the other end of the PROTAC. This induced proximity is a prerequisite for all subsequent downstream events. The stability and conformation of this ternary complex are paramount, as they directly dictate the efficiency and selectivity of the degradation process.
The assembly of a productive ternary complex—one that leads to efficient ubiquitination—is governed by stringent stereochemical and conformational parameters related to the this compound.
Stereochemistry of the CRBN Ligand: The thalidomide-derived core of the conjugate contains a chiral center at the glutarimide (B196013) ring. It is well-established that the (S)-enantiomer exhibits significantly higher binding affinity for CRBN compared to the (R)-enantiomer. This stereospecificity is critical, as potent CRBN engagement is the first step in complex formation. PROTACs synthesized using the (S)-enantiomer of the conjugate are therefore substantially more effective at inducing degradation.
Linker Attachment Point and Exit Vector: The position at which the linker is attached to the phthalimide (B116566) ring of the CRBN ligand defines the "exit vector." This vector dictates the spatial trajectory of the linker away from the CRBN surface. A well-designed exit vector ensures that the linker can span the necessary distance to the POI without introducing steric clashes, while positioning the POI in a conformation favorable for ubiquitination.
Conformational Flexibility: The linker's length and rigidity are critical variables. A linker that is too short may prevent the simultaneous binding of CRBN and a large POI. Conversely, a linker that is too long or overly flexible may lead to the formation of unstable or non-productive ternary complexes where the POI's surface lysines are not presented correctly to the E2 ubiquitin-conjugating enzyme.
The interplay of these factors determines whether the assembled complex is merely stable or functionally productive.
Table 1: Stereochemical and Conformational Factors of this compound
| Factor | Description | Impact on Productive Complex Assembly |
|---|---|---|
| Glutarimide Stereocenter | The chiral center on the glutarimide ring of the thalidomide-like moiety. | The (S)-enantiomer is required for high-affinity binding to the CRBN pocket, which is essential for initiating complex formation. |
| Linker Exit Vector | The specific atom on the ligand where the linker is attached, determining its directional orientation. | Critically influences the relative positioning of the POI and E3 ligase, preventing steric hindrance and enabling a productive orientation. |
| Linker Length and Rigidity | The number of atoms and the structural nature (e.g., PEG, alkyl chain) of the linker. | Must be optimized to span the distance between CRBN and the POI's surface, ensuring that targetable lysine (B10760008) residues are within the "ubiquitination zone." |
The stability of the ternary complex is not merely a sum of two independent binding events (PROTAC-CRBN and PROTAC-POI). Rather, it is often enhanced by positive cooperativity, where the formation of the complete trimeric structure is energetically more favorable. The this compound component establishes a specific network of non-covalent interactions within the CRBN binding pocket.
Hydrogen Bonding: The glutarimide ring of the conjugate forms crucial hydrogen bonds with amino acid residues in the CRBN pocket, most notably with two key tryptophan residues. This interaction anchors the ligand in place.
Pi-Stacking: The planar phthalimide ring system engages in π-π stacking interactions with the indole (B1671886) ring of a tryptophan residue (part of a "tryptophan cage"), further securing the ligand.
These interactions not only stabilize the PROTAC-CRBN binary complex but also create a new composite surface. This new surface can then form novel, favorable interactions with the POI, a phenomenon central to the "molecular glue" activity of thalidomide (B1683933) analogs and a key driver of positive cooperativity in ternary complex formation.
Table 2: Key Non-Covalent Interactions of the Conjugate with CRBN
| Interaction Type | Involved Moiety (Conjugate) | Interacting CRBN Residues (Example) | Role in Complex Stability |
|---|---|---|---|
| Hydrogen Bonding | Glutarimide Ring (N-H, C=O) | Tryptophan (Trp), Histidine (His) | Primary anchoring force; provides specificity and high affinity. |
| π-π Stacking | Phthalimide Ring System | Tryptophan (Trp) Indole Ring | Stabilizes the orientation of the ligand within the binding pocket. |
| Van der Waals Forces | Entire Ligand Scaffold | Hydrophobic residues (e.g., Ile, Val) | Contributes to overall binding energy through shape complementarity. |
Stereochemical and Conformational Requirements for Productive Complex Assembly
E3 Ubiquitin Ligase Activity Modulation and Substrate Ubiquitination
The role of the this compound extends beyond simple recruitment. As part of a PROTAC, it actively modulates the enzymatic function of the CRBN E3 ligase complex to direct its catalytic activity towards the tethered POI.
CRBN does not function in isolation; it is a substrate receptor for the Cullin-4A RING E3 Ligase complex (CRL4^CRBN). The binding of the PROTAC, mediated by the this compound portion, induces a specific conformational state in CRBN. This conformational change is transmitted through the CRL4^CRBN complex, optimally positioning the catalytic RING-box protein 1 (RBX1) subunit. RBX1, in turn, recruits an E2 ubiquitin-conjugating enzyme that is "charged" with an activated ubiquitin molecule. The precise orientation enforced by the PROTAC is therefore an allosteric activation mechanism, preparing the entire ligase complex for catalysis.
With the CRL4^CRBN complex activated and the POI held in proximity, the catalytic transfer of ubiquitin can occur. The geometry of the ternary complex, dictated by the PROTAC's structure, presents specific solvent-accessible lysine residues on the POI's surface to the active site of the recruited E2 enzyme.
The E2 enzyme then catalyzes the formation of an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of a lysine on the POI. This process is repeated multiple times, typically forming a K48-linked polyubiquitin (B1169507) chain on the POI. This polyubiquitin chain serves as the canonical signal for proteasomal degradation. The efficiency of this transfer is a direct function of the "ubiquitination-competent" conformation of the ternary complex, which is engineered through the rational design of the PROTAC, including the linker and the this compound.
Spatial Orientation and Activation of Cereblon (CRBN)
Engagement with the Ubiquitin-Proteasome System for Target Protein Degradation
The final stage of the process is the recognition and degradation of the now-polyubiquitinated POI. The K48-linked polyubiquitin chain is recognized by specific ubiquitin-binding domains on subunits of the 26S proteasome, primarily within its 19S regulatory particle. Upon binding, the POI is unfolded and translocated into the 20S core particle of the proteasome, a barrel-shaped proteolytic chamber. Inside the 20S core, the POI is cleaved into small peptides, effectively eliminating it from the cell.
A critical aspect of this mechanism is its catalytic nature. After the POI is delivered to the proteasome, the PROTAC molecule (containing the this compound) and the E3 ligase are released and are free to engage another POI molecule. This ability to facilitate multiple rounds of degradation allows a substoichiometric amount of a PROTAC to eliminate a large pool of a target protein.
Structure Activity Relationship Sar Studies of E3 Ligand Linker Conjugates
Influence of Linker Design on Ternary Complex Dynamics and Degradation Efficiency
The linker component of a PROTAC, which connects the E3 ligase ligand to the protein of interest (POI) ligand, is far more than a simple spacer. Its design, including its length, composition, attachment points, and conformational properties, is a crucial determinant of the stability and dynamics of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation. researchgate.netelifesciences.org
Effects of Linker Length on Protein Degradation Potency
The length of the linker is a fundamental parameter that significantly impacts PROTAC activity. frontiersin.org A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com
Numerous studies have demonstrated the critical role of optimal linker length. For instance, in the development of TANK-binding kinase 1 (TBK1) degraders, PROTACs with linkers shorter than 12 atoms showed no significant activity, whereas those with longer linkers exhibited potent degradation. explorationpub.com Similarly, VHL-based PROTACs targeting the estrogen receptor (ER) showed maximal degradation with a 16-atom linker. frontiersin.orgresearchgate.net Interestingly, increasing the linker length of a lapatinib-based PROTAC by just a single ethylene (B1197577) glycol unit shifted its selectivity from degrading both EGFR and HER2 to selectively degrading only EGFR. frontiersin.orgnih.gov This underscores how subtle changes in linker length can have profound effects on PROTAC selectivity and potency. nih.gov
The following table summarizes the observed effects of linker length on the degradation of various target proteins:
| Target Protein | E3 Ligase | Linker Length Effect | Reference |
| Estrogen Receptor (ER) | VHL | Potency increased with linker length up to 16 atoms. | nih.gov |
| BTK | CRBN | Shorter linkers impaired binding affinity for BTK and CRBN. | nih.gov |
| TBK1 | Arvinas | Degradation was not observed with linkers below 12 atoms. | nih.gov |
| EGFR/HER2 | Not Specified | A single ethylene glycol unit extension abolished HER2 degradation, creating a selective EGFR degrader. | nih.gov |
| ERα | Not Specified | A 16-atom linker length showed the best performance. | researchgate.net |
Role of Linker Composition (e.g., Polyethylene (B3416737) Glycol vs. Alkyl) in Bioactivity
The chemical composition of the linker plays a significant role in modulating a PROTAC's physicochemical properties, such as solubility and cell permeability, which in turn affect its bioactivity. axispharm.com The most commonly used linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility. nih.gov
Alkyl linkers , being hydrophobic, can enhance cell penetration, which is crucial for targeting intracellular proteins. axispharm.com However, their hydrophobicity may limit aqueous solubility. precisepeg.com
PEG linkers , on the other hand, are hydrophilic and can improve the water solubility of PROTACs, making them more compatible with physiological environments. axispharm.comprecisepeg.com However, PEG linkers may exhibit reduced metabolic stability. precisepeg.com
The choice between an alkyl and a PEG linker can have a dramatic impact on degradation efficacy. In one study, degraders with an alkyl linker induced a concentration-dependent decrease in CRBN levels, while replacing the nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation. nih.gov This suggests that the incorporation of oxygen atoms in place of CH₂ groups can inhibit PROTAC activity in certain contexts. nih.gov The composition of the linker can also be tuned to balance lipophilicity and polarity, which is a key optimization strategy. nih.gov
Significance of Linker Attachment Points (Exit Vectors) on E3 Ligase Ligand
The point at which the linker is attached to the E3 ligase ligand, often referred to as the "exit vector," is a critical parameter that can significantly influence the formation and stability of the ternary complex. elifesciences.org The selection of an appropriate exit vector is crucial to ensure that the binding affinity of the ligand for the E3 ligase is not compromised.
Studies have shown that different attachment points on the same E3 ligase ligand can lead to vastly different degradation outcomes. For example, research on CRBN ligands revealed that the linker attachment point significantly affects their aqueous stability and their ability to degrade neosubstrates. acs.org In another study, the phenolic VH032-OH exit vector on the VHL ligand was found to be as well-tolerated as the more commonly used VH032-NH2 exit vector in terms of VHL engagement. acs.org However, a PROTAC deliberately lacking the terminal amide moiety at the linker attachment point on the VHL ligand failed to bind strongly to VHL, underscoring the importance of specific chemical groups at the attachment site. acs.org
Considerations of Conformational Rigidity and Flexibility in Linker Design
The balance between flexibility and rigidity in the linker is a key determinant of PROTAC efficacy. rsc.orgcreative-biolabs.com
Flexible linkers , such as long alkyl or PEG chains, can allow the PROTAC to adopt multiple conformations, which can be advantageous in the initial stages of PROTAC design to identify a productive binding mode. nih.gov The flexibility can facilitate the necessary interactions for ternary complex formation. nih.gov However, excessive flexibility can also be detrimental, as the entropic cost of restricting the linker's conformation upon ternary complex formation can offset the energy gained from new protein-protein interactions. nih.gov
Rigid linkers , which may incorporate elements like aromatic rings, cycloalkanes, or triazoles, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more stable ternary complexes. researchgate.netprecisepeg.com The introduction of rigid groups into a flexible linker can enhance stiffness and lead to new, favorable interactions within the ternary complex. researchgate.net For example, incorporating a piperidine (B6355638) group into a linker was shown to increase the solubility of an androgen receptor degrader. explorationpub.com
The following table provides examples of different linker types and their general characteristics:
| Linker Type | Key Characteristics | References |
| Flexible Linkers | ||
| Alkyl Chains | Hydrophobic, synthetically accessible, can improve cell penetration. | nih.govaxispharm.comprecisepeg.com |
| Polyethylene Glycol (PEG) | Hydrophilic, improves water solubility, may have lower metabolic stability. | nih.govaxispharm.comprecisepeg.com |
| Rigid Linkers | ||
| Aromatic Rings | Planar, rigid, can participate in π-π stacking interactions. | precisepeg.com |
| Cycloalkanes (e.g., piperidine, piperazine) | Can improve solubility and pre-organize the PROTAC. | explorationpub.comprecisepeg.com |
| Triazoles | Metabolically stable, often synthesized via click chemistry. | precisepeg.com |
| Fused Heterocycles | Introduce directional rigidity and can enhance metabolic resistance. | precisepeg.com |
| Macrocycles | Highly constrained conformation, can enhance selectivity. | precisepeg.com |
Optimization Strategies for E3 Ligand-Linker Conjugates in Targeted Protein Degradation
One common approach is to initially screen a library of PROTACs with simple alkyl and PEG linkers of varying lengths to establish a baseline for activity. Subsequent optimization rounds can then focus on linker rigidification strategies to improve pharmacokinetic and pharmacodynamic properties. The use of commercially available degrader building blocks, which consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle, can significantly streamline the synthesis of PROTAC libraries for screening. sigmaaldrich.com
Computational methods, including molecular dynamics simulations, are increasingly being used to predict the structure and dynamics of the ternary complex, providing valuable insights for rational linker design. researchgate.netexplorationpub.com These in silico approaches can help to estimate the minimal required linker length and to understand how different linker conformations influence the stability of the ternary complex. explorationpub.com
Furthermore, innovative strategies such as the development of photoswitchable or photocleavable linkers offer spatiotemporal control over protein degradation. acs.org These approaches allow for the activation of the PROTAC with light, providing precise control over its activity. acs.org The development of trivalent PROTACs, which incorporate a branched linker to increase binding valency, has also shown promise in enhancing target degradation. frontiersin.org
Ultimately, the successful optimization of an E3 ligand-linker conjugate requires a comprehensive approach that combines synthetic chemistry, biophysical characterization, cellular assays, and computational modeling to navigate the complex SAR landscape and develop potent and selective protein degraders. researchgate.netacs.org
In Vitro and Preclinical Research Applications of Protacs Utilizing E3 Ligand Linker Conjugate 2
Development of Targeted Protein Degraders for Diverse Protein Targets
The modular nature of E3 Ligand-Linker Conjugate 2 has enabled researchers to rapidly generate a wide array of PROTACs against numerous protein targets implicated in human disease. By conjugating this VHL-recruiting moiety to various POI-binding ligands, scientists have successfully created potent degraders for targets that have been historically challenging to inhibit with traditional small molecules.
The alkyne handle on the linker facilitates a straightforward and high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified POI ligand. This synthetic strategy has been applied to develop degraders for several key protein classes:
Bromodomain and Extra-Terminal (BET) Proteins: The BET family, particularly BRD4, is a major target in oncology. By conjugating this compound with JQ1, a well-characterized BET inhibitor, researchers developed the landmark PROTAC MZ1. This work demonstrated the feasibility of degrading epigenetic reader proteins.
Kinases: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. The conjugate has been used to create degraders for targets such as Bruton's tyrosine kinase (BTK) by linking it to kinase inhibitors like ibrutinib (B1684441) or its analogues. The resulting PROTACs, such as ARV-771, have shown potent degradation of BTK in cancer cell models.
Receptor Tyrosine Kinases (RTKs): Degraders for RTKs like the Epidermal Growth Factor Receptor (EGFR) have been developed to overcome resistance to conventional inhibitors. By attaching the conjugate to EGFR inhibitors, researchers have created PROTACs capable of degrading both wild-type and mutant forms of the receptor.
The table below summarizes representative examples of PROTACs developed using a VHL-PEG-Alkyne scaffold analogous to this compound.
| PROTAC Name/Code | Protein of Interest (POI) | POI Ligand Class | Resulting PROTAC Target Class |
|---|---|---|---|
| MZ1 | BRD4, BRD2, BRD3 | BET Bromodomain Inhibitor (JQ1 derivative) | Epigenetic Reader |
| ARV-771 | BRD4, BRD2, BRD3 | BET Bromodomain Inhibitor (OTX015 derivative) | Epigenetic Reader |
| BTK Degrader (Representative) | Bruton's Tyrosine Kinase (BTK) | Covalent Kinase Inhibitor (Ibrutinib derivative) | Non-Receptor Tyrosine Kinase |
| FAK Degrader (BI-0319) | Focal Adhesion Kinase (FAK) | ATP-Competitive Kinase Inhibitor | Non-Receptor Tyrosine Kinase |
Functional Studies in Cellular Models and Assay Development
Once synthesized, PROTACs derived from this compound undergo rigorous functional evaluation in cellular models to confirm their ability to induce targeted protein degradation.
The primary functional characteristic of a PROTAC is its ability to reduce the cellular concentration of its target protein. This is quantified by measuring two key parameters: the DC₅₀ (the concentration of PROTAC required to achieve 50% degradation of the POI) and the Dₘₐₓ (the maximum percentage of degradation observed).
These parameters are typically determined using immunoblotting (Western blot) analysis. In this method, cells are treated with a range of PROTAC concentrations for a defined period (e.g., 4-24 hours). Subsequently, cells are lysed, and the protein levels of the POI are visualized and quantified relative to a loading control (e.g., GAPDH or β-actin). More high-throughput methods, such as quantitative mass spectrometry (MS) or in-cell ELISA formats, are also employed for more precise quantification.
For example, the BRD4 degrader MZ1 was shown to induce potent degradation of BRD4 in the HeLa human cervical cancer cell line with a DC₅₀ value in the low nanomolar range and a Dₘₐₓ exceeding 90%. Similarly, BTK degraders have demonstrated sub-nanomolar DC₅₀ values in lymphoma cell lines.
The table below presents representative degradation data for PROTACs built using the VHL-recruiting conjugate.
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ (%) | Assay Method |
|---|---|---|---|---|---|
| MZ1 | BRD4 | HeLa | ~26 nM | >90% | Western Blot |
| ARV-771 | BRD4 | 22Rv1 (Prostate Cancer) | <5 nM | >95% | Western Blot |
| BTK Degrader | BTK | MOLM-14 (Leukemia) | ~0.8 nM | >98% | Quantitative MS |
| FAK Degrader (BI-0319) | FAK | HCT116 (Colon Cancer) | ~30 nM | ~90% | Western Blot |
A critical aspect of PROTAC development is ensuring that degradation is selective for the intended POI, minimizing off-target effects. The use of this compound necessitates a thorough evaluation of the PROTAC's impact on the entire cellular proteome. The gold-standard technique for this assessment is unbiased quantitative mass spectrometry-based proteomics.
In these experiments, cells are treated with the PROTAC or a vehicle control. After cell lysis, proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification. This allows for the precise measurement of changes in the abundance of thousands of proteins simultaneously.
Studies on the BRD4 degrader MZ1 revealed high selectivity. Proteomic analysis showed that at concentrations effective for BRD4 degradation, only the other BET family members, BRD2 and BRD3, were significantly degraded. This is expected due to the high homology of their bromodomains, which are recognized by the JQ1 ligand. Crucially, other cellular proteins, including other bromodomain-containing proteins, remained unaffected, confirming the high on-target selectivity of the degradation event. This demonstrates that the specificity of the POI ligand is the primary determinant of the PROTAC's degradation profile.
Evaluation of Protein Degradation Efficacy in Cellular Lysates
Mechanistic Investigations in Recombinant Protein Systems
To understand the molecular mechanism of PROTAC action, researchers conduct biophysical and structural studies using purified, recombinant proteins. These in vitro experiments are essential for dissecting the formation of the key ternary complex, which consists of the POI, the PROTAC, and the E3 ligase (in this case, VHL). The stability and geometry of this complex are critical for efficient ubiquitination and subsequent degradation.
Several techniques are employed to characterize ternary complex formation:
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (affinity, enthalpy, entropy) of the PROTAC binding to the POI and VHL, and of the ternary complex formation itself.
Surface Plasmon Resonance (SPR): Provides kinetic data (kₒₙ, kₒբբ) and affinity constants (Kₐ) for the binary and ternary interactions.
X-ray Crystallography: Offers high-resolution structural snapshots of the ternary complex. The crystal structure of MZ1 in complex with BRD4 and VHL-ElonginB-ElonginC (VCB) was a landmark achievement. It revealed how the flexible PEG linker, originating from a conjugate like this compound, successfully bridges the two proteins, positioning a lysine (B10760008) residue on the BRD4 surface for optimal ubiquitination by the VHL complex.
These studies introduce the concept of cooperativity (α) , which measures how the binding of the PROTAC to one protein influences its affinity for the second protein. A positive cooperativity (α > 1) indicates that the formation of the ternary complex is thermodynamically favored, often leading to more potent degradation. The structural and biophysical insights gained from these recombinant systems are invaluable for rationally designing more effective PROTACs.
Applications in Various Disease-Oriented Research Areas (e.g., oncology, immunology, inflammation)
The ability to generate potent and selective protein degraders using this compound has positioned this technology at the forefront of preclinical research in multiple disease areas.
Oncology: This is the most advanced area for PROTAC research. Degraders of oncoproteins like BRD4 (e.g., MZ1, ARV-771) have shown potent anti-proliferative effects in cellular models of leukemia, multiple myeloma, and prostate cancer. By eliminating the target protein rather than just inhibiting its function, these PROTACs can overcome resistance mechanisms associated with traditional inhibitors and provide a more durable response. Similarly, BTK degraders are being investigated for B-cell malignancies, and FAK degraders are being explored to inhibit tumor growth and metastasis.
Immunology and Inflammation: Many proteins involved in immune signaling are attractive targets for degradation. For instance, BTK is also a key mediator in B-cell receptor and Fc receptor signaling pathways, which are central to several autoimmune diseases. Degrading BTK can therefore dampen pro-inflammatory responses. Other targets in this space include IRAK4, a kinase involved in Toll-like receptor signaling. PROTACs derived from VHL-recruiting conjugates have been shown to effectively degrade these targets in immune cells, suggesting potential applications in conditions like rheumatoid arthritis and lupus.
The versatility of this compound allows for the rapid adaptation of known inhibitor scaffolds into potent degraders, accelerating the exploration of targeted protein degradation as a therapeutic modality across a broad spectrum of human diseases.
Advanced Concepts and Future Perspectives in E3 Ligand Linker Conjugate Research
Rational Design Through Computational and Structural Biology Approaches
The development of potent and selective E3 ligand-linker conjugates, particularly Proteolysis Targeting Chimeras (PROTACs), has increasingly shifted from empirical, trial-and-error methods to a more rational design process. This evolution is largely driven by the integration of sophisticated computational and structural biology techniques, which provide invaluable insights into the complex molecular interactions governing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). nih.govscienceopen.com
Molecular Docking and Dynamics Simulations for Ternary Complex Prediction
At the forefront of in silico design are molecular docking and molecular dynamics (MD) simulations. These computational tools are instrumental in predicting the three-dimensional architecture of the PROTAC-mediated ternary complex. scienceopen.comresearchgate.net By modeling the interactions between the PROTAC, the target protein, and the E3 ligase, researchers can gain a deeper understanding of the structural requirements for effective protein degradation. acs.org
Molecular docking programs, such as PatchDock and RosettaDock, can be used to predict the binding modes of the two protein partners, guided by the constraints imposed by the PROTAC linker. nih.govacs.org These initial models can then be refined using MD simulations, which provide a dynamic view of the ternary complex, revealing its stability and conformational flexibility over time. researchgate.netacs.org This combined approach allows for the prediction of key residues involved in protein-protein interactions and linker binding, which can inform the design of more effective PROTACs. acs.org For instance, simulations can help identify whether a linker of a certain length and composition can successfully bridge the two proteins without inducing steric clashes. explorationpub.com
Several computational workflows, such as PRosettaC and PROTAC-Model, have been developed to streamline the process of ternary complex modeling. nih.govbiorxiv.org These protocols often involve a multi-step process that includes initial protein-protein docking, linker conformational sampling, and final refinement of the entire complex. acs.orgbiorxiv.org The accuracy of these predictions is continually improving, aided by an increasing number of experimentally determined ternary complex structures that can be used for benchmarking. biorxiv.org
Key applications of molecular modeling in PROTAC design:
Predicting the feasibility of ternary complex formation.
Optimizing linker length and composition. computabio.com
Identifying key protein-protein and protein-linker interactions.
Guiding the selection of attachment points on the target and E3 ligase ligands.
Rationalizing structure-activity relationships (SAR) to explain why certain PROTACs are more potent than others. chemrxiv.org
Structural Elucidation of PROTAC-Mediated Ternary Complexes
While computational methods provide powerful predictive capabilities, experimental structural determination remains the gold standard for understanding PROTAC-mediated ternary complexes at an atomic level. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the two primary techniques used for this purpose. tandfonline.com
The first crystal structure of a PROTAC-induced ternary complex, involving the protein Brd4, the PROTAC MZ1, and the E3 ligase VHL, was a landmark achievement in the field. tandfonline.com This structure revealed that the PROTAC acts as a molecular glue, inducing new protein-protein interactions that contribute to the stability of the complex. tandfonline.com Since then, a growing number of ternary complex structures have been solved, providing a wealth of information for rational PROTAC design.
Comparison of X-ray Crystallography and Cryo-EM for Ternary Complex Analysis:
| Feature | X-ray Crystallography | Cryogenic Electron Microscopy (Cryo-EM) |
| Principle | Diffraction of X-rays by a crystalline sample. | Electron imaging of frozen-hydrated particles. |
| Sample Requirements | Well-ordered crystals, which can be challenging to obtain for large, flexible complexes. | Small amounts of protein in solution, accommodating conformational heterogeneity. tandfonline.com |
| Resolution | Can achieve very high, atomic-level resolution. tandfonline.com | Resolution is continually improving and can reach near-atomic levels. nanoimagingservices.com |
| Strengths | Provides a static, high-resolution snapshot of the most stable conformation. | Can visualize multiple conformations and dynamic states of the complex in a near-native environment. tandfonline.comnanoimagingservices.com |
| Limitations | The crystallization process may favor a single, non-physiological conformation. | Can be more technically challenging for smaller complexes. |
The insights gained from these high-resolution structures are invaluable for validating and refining computational models. They provide a detailed map of the interactions within the ternary complex, guiding the design of next-generation PROTACs with improved potency, selectivity, and drug-like properties. tandfonline.com
Development of Novel E3 Ubiquitin Ligase Ligands and Conjugates
The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). frontiersin.orgnih.govresearchgate.net While these have proven effective, their ubiquitous expression throughout the body can lead to off-target effects. researchgate.net Furthermore, resistance can emerge due to mutations in these E3 ligases. nih.gov This has spurred significant research into the discovery and development of ligands for other E3 ligases, with the goal of expanding the therapeutic window and overcoming resistance. nih.govwisc.edu
The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. researchgate.netnih.gov Harnessing these could lead to the development of PROTACs that are only active in specific cell types, thereby reducing side effects.
Emerging E3 Ligases and Their Ligands for PROTAC Development:
| E3 Ligase | Ligand Type | Significance |
| IAP (Inhibitor of Apoptosis Proteins) | Small molecules (e.g., bestatin (B1682670) derivatives) | Can induce degradation of target proteins and have pro-apoptotic activity. nih.gov |
| MDM2 (Mouse Double Minute 2 homolog) | Small molecules (e.g., nutlin derivatives) | Offers a way to simultaneously degrade a target protein and stabilize the tumor suppressor p53. frontiersin.org |
| RNF114 (RING Finger Protein 114) | Covalent small molecules (e.g., nimbolide) | Expands the repertoire of E3 ligases that can be recruited by covalent ligands. nih.gov |
| AhR (Aryl Hydrocarbon Receptor) | Small molecules (e.g., β-naphthoflavone) | Provides an alternative E3 ligase for targeted degradation. nih.gov |
| KEAP1 (Kelch-like ECH-associated protein 1) | Peptide and small-molecule ligands | Offers another option for expanding the E3 ligase toolbox. frontiersin.orgwisc.edu |
| UBR1 (Ubiquitin-protein ligase E3 component n-recognin 1) | Peptidomimetic fragments | Represents a novel approach to degrading proteins via the N-degron pathway. biorxiv.org |
The discovery of new E3 ligase ligands is a challenging endeavor, often requiring a combination of screening approaches, structural biology, and medicinal chemistry. nih.gov Strategies include fragment-based screening, high-throughput screening of compound libraries, and structure-guided design based on the substrate-binding domains of E3 ligases. nih.gov The development of a diverse toolbox of E3 ligase ligands will be crucial for the continued success and broader applicability of the PROTAC technology. wisc.edusymeres.com
Exploration of Diverse Linker Chemistries Beyond Traditional Scaffolds
Rigid, Constrained, and Macrocyclic Linker Architectures
Moving away from flexible linkers, researchers are increasingly incorporating rigid and constrained elements into their designs. The rationale behind this is that by reducing the conformational flexibility of the PROTAC, it is possible to pre-organize the molecule into a bioactive conformation that favors ternary complex formation. musechem.com This can lead to improved potency and selectivity.
Types of Advanced Linker Architectures:
| Linker Type | Examples | Rationale and Advantages |
| Rigid Linkers | Alkynes, (hetero)aromatic rings (e.g., phenyl, piperazine (B1678402), piperidine) nih.govprecisepeg.comnih.gov | Reduce the number of rotatable bonds, leading to a more defined conformation. Can improve metabolic stability and cell permeability. nih.gov |
| Constrained Linkers | Spirocycles, cycloalkanes precisepeg.comnih.gov | Introduce three-dimensional structural constraints, locking the PROTAC into a specific shape. precisepeg.com |
| Macrocyclic Linkers | Large ring structures formed by linking two points of the PROTAC molecule. explorationpub.commusechem.com | Significantly constrain the overall conformation, which can enhance selectivity and reduce the entropic penalty of binding. precisepeg.com |
| Organometallic Linkers | Ferrocene-based linkers ("FerroTACs") acs.org | The ferrocene (B1249389) acts as a molecular hinge, allowing for dynamic conformational changes that can improve properties like cell permeability. acs.org |
For example, replacing a flexible linker with a more rigid one has been shown to significantly increase the degradation potency of certain PROTACs. musechem.com Similarly, macrocyclization, while sometimes leading to a loss in binary binding affinity, can result in comparable or even enhanced cellular activity due to the pre-organized bioactive conformation. explorationpub.commusechem.com
Development of Cleavable or Responsive Linker Systems
An exciting area of linker innovation is the development of "smart" linkers that are cleaved or activated in response to specific stimuli. symeres.com This approach offers the potential for targeted drug delivery and controlled protein degradation, which could further enhance the therapeutic index of PROTACs.
Types of Cleavable and Responsive Linkers:
| Linker Type | Stimulus for Cleavage/Activation | Application |
| Enzyme-Cleavable Linkers | Specific enzymes that are overexpressed in diseased tissues (e.g., cancer cells). symeres.comacs.org | Allows for the selective activation of the PROTAC in the target tissue, minimizing effects on healthy cells. acs.org |
| Photocleavable Linkers | Light of a specific wavelength. mdpi.com | Enables precise spatiotemporal control over PROTAC activity. The PROTAC is "caged" and inactive until exposed to light. mdpi.com |
| Redox-Responsive Linkers | Differences in the redox environment between the extracellular space and the intracellular space, or between healthy and diseased cells. | Can be designed to release the active PROTAC upon entering the target cell. |
| pH-Sensitive Linkers | Changes in pH, such as the acidic environment of tumors or endosomes. symeres.com | Triggers PROTAC activation in specific cellular compartments or tissues. |
These "pro-PROTAC" strategies involve masking a key functional group of the PROTAC with a cleavable moiety. mdpi.com Once the stimulus is applied, the masking group is removed, liberating the active PROTAC to induce protein degradation. acs.org This approach has been successfully demonstrated with both light- and enzyme-activatable PROTACs, paving the way for more targeted and controllable protein degradation therapies. acs.orgmdpi.com
Multi-Ligand and Multifunctional PROTAC Architectures
To enhance the efficacy and expand the capabilities of PROTACs, researchers are exploring more complex molecular designs that go beyond the traditional one-to-one-to-one ternary complex of target protein, PROTAC, and E3 ligase. These advanced architectures aim to improve degradation potency and provide novel functionalities.
Dual-Ligand PROTACs for Enhanced Degradation Potency
A promising strategy to boost the effectiveness of protein degradation is the development of dual-ligand PROTACs. These molecules are designed with two ligands for the protein of interest (POI) and two ligands for the E3 ligase. This multivalent design is hypothesized to promote the formation of more stable and long-lived ternary complexes, which is a critical factor for efficient ubiquitination and subsequent degradation of the target protein.
The increased avidity from multiple binding sites can lead to a significant enhancement in degradation efficiency. Research has shown that dual-ligand PROTACs can achieve a notable increase in degradation potency compared to their conventional single-ligand counterparts. This approach may also contribute to a more sustained degradation effect. While this strategy holds considerable promise, a potential drawback is the increased molecular weight of these larger constructs, which can negatively impact their cell permeability and pharmacokinetic properties.
Design of PROTACs Engaging Multiple E3 Ligases
Expanding the toolkit of E3 ligases available for PROTAC design is a key area of research. While most current PROTACs recruit a limited number of E3 ligases, primarily CRBN and VHL, the human genome contains over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.gov Harnessing a wider range of E3 ligases could enable the development of tissue-selective degraders, potentially reducing off-target effects.
An innovative approach in this domain is the design of heterotrivalent PROTACs, which are engineered to recruit two different E3 ligases simultaneously. This dual-ligase recruitment strategy has the potential to enhance the speed and potency of protein degradation. By engaging multiple E3 ligases, these advanced PROTACs may also offer a way to overcome resistance mechanisms that can arise from mutations in a single E3 ligase.
For a compound like "E3 Ligand-Linker Conjugate 2," which contains a pomalidomide-based Cereblon ligand, it could theoretically be combined with a ligand for another E3 ligase in a multifunctional PROTAC design. broadpharm.combpsbioscience.comresearchgate.netaxispharm.com The choice of linker, in this case a PEG4 linker, would be a critical determinant of the spatial orientation and interaction between the different components of the resulting ternary complex. biochempeg.com
Strategies to Address Challenges in PROTAC Design and Application
One of the primary challenges is the so-called "hook effect," where at high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the productive ternary complex, leading to reduced degradation efficiency. mdpi.com Careful optimization of the linker and ligands is necessary to mitigate this effect.
The linker itself plays a crucial role in the success of a PROTAC. The length, rigidity, and composition of the linker, such as the PEG4 chain in "this compound," influences the stability and conformation of the ternary complex. biochempeg.com While PEG linkers can improve solubility, they may also lead to reduced metabolic stability. precisepeg.com
Furthermore, the use of pomalidomide (B1683931) as a Cereblon ligand, as in "this compound," can lead to the off-target degradation of other proteins, known as neosubstrates. biorxiv.org Strategies to minimize these off-target effects include modifying the pomalidomide structure or carefully selecting the point of linker attachment. Research has suggested that attaching the linker at the C5 position of pomalidomide can help reduce the degradation of some off-target zinc finger proteins. biorxiv.org
To address the broader challenges of PROTAC development, various strategies are being employed:
Advanced Delivery Systems: The use of nanoparticles, liposomes, and other drug delivery technologies is being explored to improve the solubility and bioavailability of PROTACs. mdpi.com
Computational Modeling: Computer-aided drug design is becoming an invaluable tool for predicting the structure and stability of ternary complexes, helping to guide the rational design of linkers and ligands. precisepeg.com
Novel E3 Ligase Discovery: Efforts are underway to identify and validate new E3 ligase ligands to expand the scope of targeted protein degradation and enable more tissue-specific therapies. nih.gov
The continued evolution of these strategies will be critical for unlocking the full therapeutic potential of PROTACs and advancing novel degraders built from components like "this compound" into the clinic.
Q & A
What are the key considerations in designing E3 Ligand-Linker Conjugate 2 for PROTAC applications?
Answer:
Designing this compound involves selecting an E3 ligase ligand (e.g., VHL or Cereblon) with high binding affinity (e.g., VH032 has a Kd of 185 nM for VHL) and optimizing linker chemistry (e.g., PEG or alkyl chains) to balance solubility, stability, and spatial compatibility with the target protein. For example, PEG-based linkers (e.g., VH032-PEG3-acetylene) improve hydrophilicity, while rigid alkyl chains (e.g., Thalidomide-O-C6-NH2) enhance proteolytic stability .
How can researchers optimize linker length and composition to enhance PROTAC efficacy?
Answer:
Linker optimization requires systematic testing of length (e.g., PEG1 vs. PEG3) and rigidity (e.g., alkyl vs. aryl groups). For instance, (S,R,S)-AHPC-Me-C5-COOH uses a 5-carbon alkyl linker for VHL recruitment, while Thalidomide-O-amido-PEG3-C2-NH2 employs a 3-unit PEG spacer to improve solubility. In vitro degradation assays (e.g., DC50 values) and molecular dynamics simulations can validate linker effects on ternary complex formation .
What methodologies are employed in synthesizing this compound?
Answer:
Synthesis typically involves solid-phase peptide chemistry or solution-phase conjugation. For example, VH032-C3-NH2 TFA is synthesized by coupling the VHL ligand to a 3-carbon linker via amide bonds, followed by HPLC purification (>95% purity). Mass spectrometry (HRMS) and NMR are critical for verifying structural integrity .
How should researchers address discrepancies in degradation efficiency across cell lines?
Answer:
Cell-specific factors (e.g., E3 ligase expression levels or proteasome activity) can cause variability. Validate using orthogonal assays:
- Mass spectrometry imaging (MSI) quantifies compound disposition in tissues .
- Surface plasmon resonance (SPR) measures binding kinetics between the conjugate and E3 ligase .
How do researchers validate target engagement and ubiquitination activity of this compound?
Answer:
- Cellular thermal shift assay (CETSA) confirms target protein stabilization upon ligand binding.
- Ubiquitination assays (e.g., immunoprecipitation with anti-ubiquitin antibodies) verify E3 ligase activity. For example, PROTAC dTAG-13 (using Thalidomide-O-C6-NH2) demonstrates BET protein ubiquitination .
What analytical techniques are critical for characterizing structural integrity of E3 Ligand-Linker Conjugates?
Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Thalidomide-O-amido-C4-NH2 hydrochloride: [M+H]+ = 483.2).
- Reverse-phase HPLC assesses purity (>95% for PROTAC-grade conjugates).
- NMR (1H/13C) validates linker-ligand connectivity .
What controls are essential in PROTAC experiments using this compound?
Answer:
- Inactive conjugate analogs (e.g., ligand-only or linker-only controls) to rule out off-target effects.
- Competitive inhibitors (e.g., free VH032 ligand) to confirm E3 ligase dependency .
How can researchers ensure reproducibility in PROTAC synthesis and characterization?
Answer:
- Document synthetic protocols with batch-specific analytical data (HPLC/HRMS traces).
- Use standardized degradation assays (e.g., Western blot for target protein levels).
- Share datasets via repositories (e.g., Elsevier’s Mendeley Data) with DOI-linked metadata .
How do solubility and stability challenges impact PROTAC design with this compound?
Answer:
Hydrophobic linkers (e.g., aryl groups) may reduce solubility, necessitating PEGylation (e.g., Thalidomide-PEG2-C2-NH2). Stability studies in PBS or serum (37°C, 24h) with LC-MS/MS monitoring identify degradation products .
How can multi-omics data integration resolve mechanistic uncertainties in PROTAC function?
Answer:
- Transcriptomics (RNA-seq) identifies off-target gene regulation.
- Proteomics (TMT labeling) quantifies global protein degradation.
- Bioinformatics tools (e.g., STRING DB) map E3 ligase interactomes .
What strategies confirm E3 ligase specificity of the conjugate?
Answer:
- CRISPR knockdown of the E3 ligase (e.g., VHL or CRBN) to abrogate degradation.
- AlphaScreen competition assays quantify ligand binding affinity .
How do researchers address ternary complex instability in PROTAC mechanisms?
Answer:
- SPR-based ternary complex assays measure binding cooperativity.
- Cryo-EM or X-ray crystallography resolves structural interfaces (e.g., VHL-PROTAC-HIF1α) .
What in vitro assays are recommended for initial PROTAC screening?
Answer:
- DC50 determination : Dose-response curves (e.g., CP-10 degrades CDK6 with DC50 = 2.1 nM).
- Western blot for target protein levels.
- Cell viability assays (e.g., CellTiter-Glo) to exclude cytotoxicity .
How can researchers validate proteasome dependency of degradation?
Answer:
- Proteasome inhibitors (e.g., MG-132) block degradation.
- Ubiquitin mutant cell lines (e.g., TS20) lacking ubiquitin-activating enzyme E1 confirm ubiquitination dependency .
How to document synthetic protocols for reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
